(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Description
Introduction to (2R)-Pazufloxacin Research Paradigms
Historical Context in Quinolone Research
The evolution of quinolones began with the serendipitous discovery of nalidixic acid in 1962 as a chloroquine synthesis byproduct. Early quinolones exhibited narrow-spectrum activity against Gram-negative bacteria, primarily targeting urinary tract infections. The introduction of a fluorine atom at the C-6 position in the 1980s marked the advent of fluoroquinolones, broadening antibacterial spectra and improving pharmacokinetics. Pazufloxacin, developed in the late 1990s, emerged as part of the fourth-generation fluoroquinolones characterized by enhanced activity against Gram-positive and atypical pathogens. Its tricyclic core structure distinguishes it from earlier bicyclic fluoroquinolones, enabling novel interactions with bacterial enzymes.
Research Significance of R-Stereochemistry in Fluoroquinolone Development
The (2R)-stereochemistry of pazufloxacin is pivotal to its antibacterial efficacy. Stereochemical optimization in fluoroquinolones, exemplified by ofloxacin’s (S)-enantiomer (levofloxacin), demonstrated that chiral configurations profoundly influence DNA gyrase binding and bacterial cell penetration. For pazufloxacin, the R-configuration at position 2 stabilizes interactions with the hydrophobic pocket of DNA gyrase’s GyrA subunit, enhancing target affinity while minimizing off-target effects on mammalian topoisomerases. Comparative studies show that racemic mixtures of fluoroquinolones exhibit reduced potency compared to enantiopure forms, underscoring the therapeutic rationale for stereochemical precision.
Theoretical Frameworks in DNA Gyrase Inhibition Studies
Pazufloxacin’s mechanism hinges on dual inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. The compound stabilizes the DNA-enzyme cleavage complex, inducing double-strand breaks and bactericidal activity. Structural analyses reveal that its tricyclic core facilitates:
- Enhanced π-π stacking with DNA bases, increasing binding stability.
- Hydrogen bonding between the C-3 carboxyl group and conserved serine residues (e.g., Ser84 in E. coli GyrA).
- Steric complementarity with the GyrA subunit’s quinolone resistance-determining region (QRDR), mitigating resistance mutations.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling demonstrates that pazufloxacin’s efficacy correlates with the ratio of free drug area under the curve to minimum inhibitory concentration (fAUC/MIC), validating its concentration-dependent activity.
Table 1: Key Structural Features and Their Mechanistic Roles
Contextualizing Aminocyclopropyl-Substituted Fluoroquinolones in Antimicrobial Research
The aminocyclopropyl group at position 6 is a hallmark of pazufloxacin’s design. This substituent:
- Reduces efflux pump susceptibility by altering lipophilicity, as evidenced by lower MICs against Pseudomonas aeruginosa compared to ciprofloxacin.
- Circumvents common resistance mechanisms , such as GyrA mutations (e.g., Ser83Leu), through steric hindrance.
- Broadens spectrum to include anaerobic bacteria, a limitation of earlier fluoroquinolones.
Comparative studies with non-cyclopropyl analogs (e.g., ciprofloxacin) highlight pazufloxacin’s superior activity against quinolone-resistant Staphylococcus aureus (QRSA), where MIC values are 4–8-fold lower.
Properties
IUPAC Name |
(2R)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGMUUZPGZWTRP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434673 | |
| Record name | CTK0H0924 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166665-94-7 | |
| Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166665-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CTK0H0924 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid, commonly referred to as a fluoroquinolone derivative, has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This compound is structurally related to several known antibiotics and has been studied for its interactions with bacterial enzymes.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a carboxylic acid functional group and a fluorine atom, which is critical for its biological activity. The presence of the aminocyclopropyl group enhances its interaction with biological targets.
Research indicates that this compound primarily exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. The inhibition of these enzymes leads to the disruption of bacterial growth and proliferation.
Antimicrobial Effects
Studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 1 |
| Streptococcus pneumoniae | 0.125 |
Case Studies
- In Vivo Studies : A study conducted on mice infected with E. coli showed that treatment with the compound significantly reduced bacterial load compared to untreated controls, demonstrating its potential as an effective therapeutic agent.
- In Vitro Studies : In laboratory settings, the compound was tested against biofilms formed by Staphylococcus aureus. Results indicated that it could disrupt biofilm integrity at concentrations lower than those required to inhibit planktonic growth.
Safety and Toxicity
Toxicological assessments have indicated that while the compound is effective against bacteria, it exhibits a moderate toxicity profile in mammalian cell lines. Further studies are necessary to fully understand its pharmacokinetics and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinolone Class
The compound shares core features with fluoroquinolones like ofloxacin and levofloxacin, but key substituent differences dictate functional variations:
Table 1: Structural and Functional Comparison
*Inferred from structural analogy; direct activity data unavailable in provided evidence.
Key Differences:
Substituent at Position 6: The 1-aminocyclopropyl group in the target compound replaces the 4-methylpiperazine in ofloxacin/levofloxacin. Piperazine derivatives improve water solubility and Gram-negative coverage by enhancing bacterial membrane penetration . The amine group on cyclopropane could mimic the protonatable nitrogen in piperazine, retaining affinity for DNA gyrase while altering resistance profiles.
Stereochemistry :
- The (2R)-methyl group contrasts with the racemic (ofloxacin) or single-enantiomer (levofloxacin) configurations. Enantiomeric purity in levofloxacin improves potency against Streptococcus pneumoniae ; the R-configuration here may similarly optimize target binding.
Core Modifications :
- Both the target compound and comparators retain the tricyclic system and fluoro-carboxylic acid motif , essential for gyrase inhibition.
Comparison with Non-Quinolone Antibiotics
–6 describes cephalosporins (e.g., compounds with 5-thia-1-azabicyclo[4.2.0]oct-2-ene cores), which belong to the β-lactam class. These differ fundamentally in:
- Mechanism: β-lactams inhibit cell wall synthesis via penicillin-binding proteins, unlike quinolones targeting DNA gyrase.
- Structure: Lack of a fluoro-quinolone tricyclic system and carboxylic acid at position 11.
Research Implications and Hypotheses
- Activity Spectrum: The target compound’s aminocyclopropyl group may reduce susceptibility to efflux pumps common in piperazine-containing quinolone-resistant strains .
- Pharmacokinetics : Increased lipophilicity from the cyclopropane ring could enhance tissue penetration but require formulation adjustments to mitigate solubility limitations.
- Stereochemical Advantages : The 2R configuration might improve binding to gyrase isoforms in resistant pathogens, a hypothesis supported by levofloxacin’s enantiomer-dependent efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize (2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[...]carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step reactions involving spirocyclic intermediates. A key step includes the reaction of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl derivatives under reflux conditions in anhydrous solvents (e.g., THF or DMF). Post-reaction purification involves column chromatography, and structural confirmation is achieved via melting point analysis, elemental analysis, IR spectroscopy (to confirm carbonyl and cyclopropylamine groups), and UV-Vis spectroscopy (to monitor conjugation effects) . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates may also optimize ring-closure steps .
Q. How is the stereochemical configuration of the compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsion angles, confirming the (2R) configuration and spatial arrangement of the cyclopropyl and methyl groups. Complementary techniques include chiral HPLC and circular dichroism (CD) spectroscopy to validate enantiomeric purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the methyl group (δ ~1.2–1.5 ppm) and fluorinated aromatic protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates C, H, N, and S content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can reaction yields be improved for the cyclopropane ring formation during synthesis?
- Methodological Answer : Optimize reaction kinetics using palladium catalysts (e.g., Pd(OAc)₂/PPh₃) in reductive cyclization, which enhances regioselectivity. Solvent polarity (e.g., DMF vs. toluene) and temperature gradients (80–120°C) influence ring strain relief. In situ monitoring via TLC or HPLC-MS helps identify intermediates, enabling stepwise adjustments. Post-reaction quenching with aqueous NH₄Cl minimizes byproducts .
Q. What computational strategies are effective for predicting the compound’s bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., DNA gyrase for fluoroquinolone-like activity) predicts binding affinities. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties of the cyclopropyl and fluoro groups, correlating with antimicrobial or anti-inflammatory activity. MD simulations (AMBER/CHARMM) assess stability in biological matrices .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins). Conduct standardized comparative studies using isogenic bacterial strains or cell lines. Validate via orthogonal assays (e.g., MIC testing vs. time-kill curves). Cross-reference with structural analogs (e.g., ’s thiadiazole derivatives) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
